Kinetic Isotope Effect in E2 Elimination: 6.7-Fold Rate Reduction vs. Non-Deuterated 2-Bromopropane
In E2 elimination reactions, the rate-determining step involves the breaking of a C-H bond. Substitution of hydrogen with deuterium at the reactive site leads to a significant kinetic isotope effect (KIE). For the reaction of 2-bromopropane with sodium ethoxide, the non-deuterated compound reacts 6.7 times faster than its deuterated counterpart [1]. This substantial rate difference provides direct evidence for the E2 mechanism and allows researchers to use the deuterated compound as a mechanistic probe.
| Evidence Dimension | Reaction rate in E2 elimination |
|---|---|
| Target Compound Data | Rate of E2 elimination for deuterated 2-bromopropane (serves as baseline) |
| Comparator Or Baseline | Rate of E2 elimination for non-deuterated 2-bromopropane |
| Quantified Difference | Non-deuterated 2-bromopropane reacts 6.7 times faster than the deuterated analog |
| Conditions | Reaction with sodium ethoxide (NaOEt) in ethanol; transition state involves breaking of C-H/C-D bond |
Why This Matters
This quantifiable kinetic differentiation enables precise experimental design for mechanistic investigations, ensuring that observed reaction rates are correctly attributed to the isotopic substitution and not to experimental artifacts.
- [1] LibreTexts Chemistry. (n.d.). 11.8: The E2 Reaction and the Deuterium Isotope Effect. Retrieved from https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350:_Organic_Chemistry_I/11:_Reactions_of_Alkyl_Halides-_Nucleophilic_Substitutions_and_Eliminations/11.08:_The_E2_Reaction_and_the_Deuterium_Isotope_Effect?sectionId=9 View Source
